molecular formula C9H12N2O3S B5543560 methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate CAS No. 54069-06-6

methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate

Cat. No. B5543560
CAS RN: 54069-06-6
M. Wt: 228.27 g/mol
InChI Key: JFJRDVCLSIZCQL-UHFFFAOYSA-N
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Description

Methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate, commonly known as MPTA, is a chemical compound that has been widely used in scientific research for its unique properties. MPTA is a pyrimidine derivative that has been synthesized through various methods, including the reaction of 6-methyl-2-thiouracil with methyl chloroacetate.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from citrazinic acid. These compounds, through various synthetic pathways, demonstrated significant antibacterial and antifungal activities. This research underscores the potential of methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate derivatives as a basis for developing new antimicrobial agents (Hossan et al., 2012).

Development of Herbicides

Research into the modification and synthesis of herbicidal compounds led to the creation of novel compounds based on this compound. This work has contributed to the development of herbicides with enhanced efficacy against certain weed species in agricultural settings. The commercial development of such compounds highlights the role of this chemical in advancing agricultural practices (Tamaru et al., 1997).

Role in Supramolecular Chemistry

The study of ureidopyrimidinones demonstrated the strong dimerization capability of these compounds via quadruple hydrogen bonding. This finding is significant for the field of supramolecular chemistry, where the ability to form stable, non-covalent interactions can be leveraged to create novel materials and understand biological phenomena (Beijer et al., 1998).

Environmental Chemistry Insights

Investigations into the photooxidation of acetic acid and methylglyoxal provided insights into the mechanisms leading to the formation of secondary organic aerosols (SOA) in the atmosphere. This research is vital for understanding atmospheric chemistry and the impact of various chemical processes on air quality and climate change (Tan et al., 2012).

Exploration of Chemical Reactivity

The study of nucleophilic and electrophilic reactions of methyl esters of (6-methyl-2-methylthio-4-pyrimidinyloxy) acetic acid provided valuable information on the synthesis of carboxyl-group derivatives and compounds with substituents in the pyrimidine ring. This research is fundamental to the field of organic chemistry, enhancing our understanding of reaction mechanisms and the synthesis of complex molecules (Vainilavichyus et al., 1992).

properties

IUPAC Name

methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-4-7(11-9(10-6)15-3)14-5-8(12)13-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJRDVCLSIZCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351596
Record name Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54069-06-6
Record name Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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